

RK-2 (Rasakarpooora-2): An Ayurvedic Mercurial Compound

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Compound of Interest

Compound Name: RK-2

Cat. No.: B1575965

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Rasakarpooora (R.K) is a mercurial preparation used in traditional Indian medicine. Studies on different formulations, including one designated as R.K-2, have investigated its toxicological profile in animal models.

Preclinical Toxicity Data

A sub-acute toxicity study in albino rats provides the most detailed insights into the safety profile of R.K-2. The study involved the administration of R.K-2 for 21 days, followed by histopathological examination of various organs.

Table 1: Summary of Histopathological Findings for R.K-2 in Albino Rats

Organ System	Finding	Severity
Renal	Toxicity	Less Severe (compared to other R.K formulations)
Cerebral	Inflammation	More Pronounced (compared to other R.K formulations)
Hepatic	Inflammation	More Pronounced (compared to other R.K formulations)
Congestion	Slightly Positive	

Biochemical analysis from the same study suggested that R.K-2 was more toxic compared to other formulations, highlighting a discrepancy between histopathological and biochemical findings that warrants further investigation.[1]

Experimental Protocols

Sub-acute Toxicity Study in Albino Rats[1]

- Test Substance: Rasakarpooora-2 (R.K-2)
- Animal Model: Albino rats (6 rats per group)
- Dosage: The dose was determined based on the human therapeutic dose, extrapolated using D.R. Lawrence's conversion method. As a maximum tolerated dose (MTD) was not established, ten times the therapeutic dose was used.
- Duration: 21 days.
- Parameters Assessed: Following the treatment period, samples of the kidney, brain, and liver were collected for histological examination.

Logical Relationship of Toxicity Assessment

Caption: Workflow of the sub-acute toxicity study of the Ayurvedic compound R.K-2.

RK-2: A Targeted Therapy in Non-Small Cell Lung Cancer (NSCLC)

In the context of oncology, "**RK-2**" has been mentioned as a therapeutic agent in development for advanced non-small cell lung cancer.

Clinical Safety Data

Information on the safety profile of this **RK-2** appears in a summary table of targeted agents for advanced NSCLC. The data is from a Phase I-II clinical trial.

Table 2: Adverse Events Associated with **RK-2** in an NSCLC Clinical Trial[2][3]

Adverse Event	Frequency/Severity
Weight gain	Not Reported
Neutropenia	Not Reported

The available search results do not provide specific percentages or grading for these adverse events.^[2]^[3]

Experimental Protocols

Details regarding the experimental protocol for the ALKA-372-001 trial are limited in the provided search results.

- Study Phase: Phase I-II
- Patient Population: Patients with advanced non-small cell lung cancer.
- Trial Identifier: ALKA-372-001

Ginsenoside RK2

Ginsenosides are saponins that are the major active components of ginseng. RK2 is a specific type of ginsenoside that is often formed during the processing of Panax notoginseng.

Safety and Toxicity Profile

Ginsenosides, in general, are considered to have low toxicity.^[4] One study notes that a mixture containing ginsenoside Rk2 did not show significant cytotoxicity at concentrations up to 500 µg/mL in RAW 264.7 murine macrophage cells.^[5]

Table 3: In Vitro Cytotoxicity of a Ginsenoside Mixture Containing RK2^[5]

Cell Line	Test Substance	Concentration Range	Result
RAW 264.7	GRh2-mix (containing Rk2)	100-500 µg/mL	No significant cytotoxicity

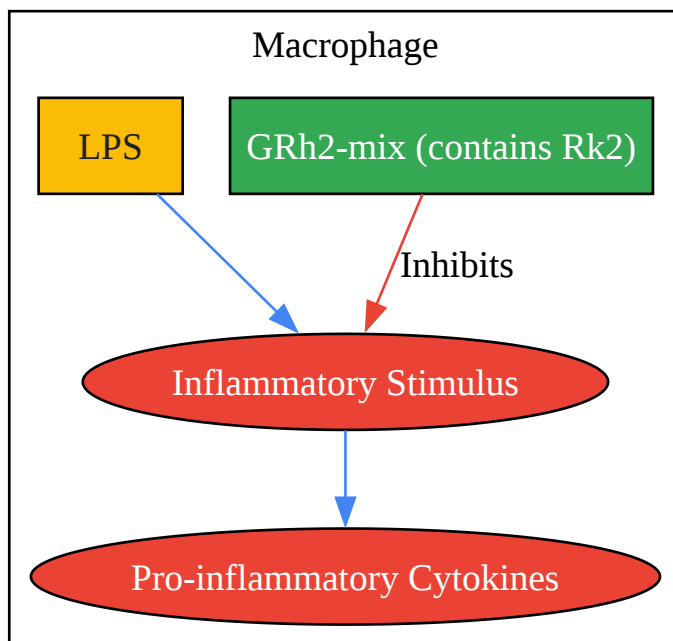
Experimental Protocols

Cell Viability Assay[5]

- Cell Line: RAW 264.7 murine macrophages.
- Test Substance: A mixture of ginsenosides, confirmed by high-performance liquid chromatography to contain 20(S)-Rh2, 20(R)-Rh2, Rk2, and Rh3.
- Method: Cell Counting Kit-8 (CCK-8) assay.
- Treatment: Cells were stimulated with lipopolysaccharide (LPS) and treated with different concentrations of the ginsenoside mixture (100, 200, 400, 500 µg/mL).

Signaling Pathway Context

While a specific signaling pathway for RK2 toxicity is not detailed, its presence in anti-inflammatory studies suggests interaction with inflammatory pathways.



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Caption: Conceptual diagram of the anti-inflammatory action of a ginsenoside mixture containing RK2.

Recombinant Human Prothrombin Kringle-2 (rk-2)

This protein has been investigated for its anti-angiogenic and anti-metastatic properties.

Preclinical Safety and Efficacy Data

Studies in mouse models of melanoma metastasis provide evidence for the biological activity and safety of **rk-2**.

Table 4: In Vivo Effects of **rk-2** in a B16F10 Melanoma Mouse Model[5]

Effect	Observation
Metastatic Tumors in Lung	Markedly decreased in a dose-dependent manner
Acute Lung Injury	Diminished by systemic rk-2 treatment
Neovascularization	Reduced expression of vascular endothelial growth factor (VEGF)
Tumor Metastasis Markers	Diminished expression of matrix metalloproteinase-2 and -9 (MMP-2, MMP-9)

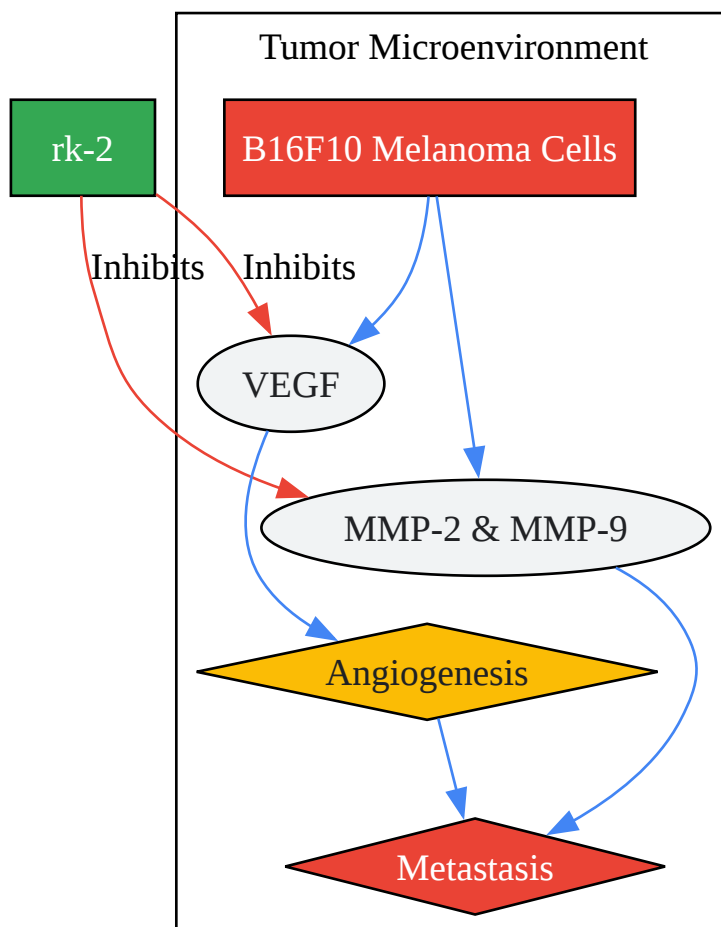
Experimental Protocols

In Vivo Metastasis Study[5]

- Animal Model: Mice.
- Tumor Model: Intravenous injection of B16F10 melanoma cells.
- Test Substance: Recombinant human prothrombin kringle-2 (**rk-2**).
- Administration: Systemic treatment.
- Parameters Assessed: Number of metastatic tumors in the lung, histological evidence of lung injury, and immunohistochemical analysis of VEGF, MMP-2, and MMP-9 expression.

Mechanism of Action Signaling Pathway

The anti-metastatic effect of **rk-2** is linked to the inhibition of angiogenesis.



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Caption: Proposed mechanism of anti-metastatic action of **rk-2**.

Conclusion

The designation "**RK-2**" is not unique, and it is imperative for researchers to identify the specific compound of interest to access the correct safety and toxicity data. This guide provides a summary of the available information for four distinct entities known as **RK-2**. For the Ayurvedic preparation, preclinical studies indicate potential for renal, cerebral, and hepatic toxicity. For the NSCLC drug candidate, early clinical data suggest adverse effects including weight gain and neutropenia. The ginsenoside RK2 appears to have a favorable safety profile with low in vitro

cytotoxicity. Finally, the recombinant protein **rk-2** has demonstrated anti-metastatic effects in preclinical models by inhibiting angiogenesis, with no overt toxicity reported in the cited studies. Further research and more detailed publications are required to develop a comprehensive and definitive safety and toxicity profile for each of these compounds.

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